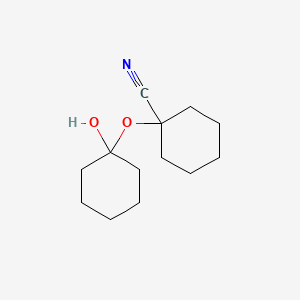

Cyclohexanecarbonitrile, 1-(1-hydroxycyclohexyl)oxy-

Description

Chemical Name: 1-[(1-Hydroxycyclohexyl)oxy]cyclohexanecarbonitrile CAS Number: 63918-94-5 Molecular Formula: C₁₃H₂₁NO₂ Molecular Weight: 223.31 g/mol Structure: The compound features a cyclohexane ring substituted with a nitrile (-CN) group and a 1-hydroxycyclohexyloxy (-O-C₆H₁₀-OH) moiety.

Properties

CAS No. |

63918-94-5 |

|---|---|

Molecular Formula |

C13H21NO2 |

Molecular Weight |

223.31 g/mol |

IUPAC Name |

1-(1-hydroxycyclohexyl)oxycyclohexane-1-carbonitrile |

InChI |

InChI=1S/C13H21NO2/c14-11-12(7-3-1-4-8-12)16-13(15)9-5-2-6-10-13/h15H,1-10H2 |

InChI Key |

GDJRVSBCGACHTI-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)(C#N)OC2(CCCCC2)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclohexanecarbonitrile, 1-(1-hydroxycyclohexyl)oxy-, typically involves the reaction of cyclohexanecarbonitrile with a hydroxycyclohexyl derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a usable form .

Chemical Reactions Analysis

Types of Reactions

Cyclohexanecarbonitrile, 1-(1-hydroxycyclohexyl)oxy-, undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert it into alcohols or amines.

Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various acids or bases for substitution reactions. The conditions typically involve controlled temperatures and pressures to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions include cyclohexanone derivatives, cyclohexanol derivatives, and substituted cyclohexanecarbonitriles .

Scientific Research Applications

Cyclohexanecarbonitrile, 1-(1-hydroxycyclohexyl)oxy-, has several scientific research applications:

Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a building block for drug development.

Industry: It is utilized in the production of polymers and other industrial chemicals

Mechanism of Action

The mechanism of action of Cyclohexanecarbonitrile, 1-(1-hydroxycyclohexyl)oxy-, involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various reactions, depending on the conditions. Its effects are mediated through the formation of reactive intermediates that interact with target molecules, leading to the desired chemical transformations .

Comparison with Similar Compounds

Substituent Variations in Cyclohexanecarbonitrile Derivatives

Thermal and Stability Data

- Boiling Points: Cyclohexanecarbonitrile derivatives generally exhibit higher boiling points than unsubstituted cyclohexane (51.9°C vs. 30.0°C for cyclohexane) due to increased polarity . The 1-(4-methoxyphenyl) analog has a notably high boiling point (176–179°C at 2 torr) .

- Stability: 1-Piperidinocyclohexanecarbonitrile is stable for ≥5 years at -20°C, whereas hydroxy-substituted analogs may require inert storage to prevent oxidation .

Biological Activity

Cyclohexanecarbonitrile, 1-(1-hydroxycyclohexyl)oxy- (CAS No: 63918-94-5) is a chemical compound that has garnered interest due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular formula:

- Formula : C13H21NO2

- Molecular Weight : Approximately 221.31 g/mol

The structure includes a cyclohexane moiety with a hydroxyl group and a carbonitrile functional group, which are critical for its biological activity.

The biological activity of cyclohexanecarbonitrile is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The presence of the carbonitrile group is known to influence binding interactions with proteins, potentially modulating their activity.

Key Mechanisms:

- Enzyme Inhibition : Cyclohexanecarbonitrile may act as an inhibitor for certain enzymes involved in metabolic pathways.

- Receptor Modulation : The compound could interact with neurotransmitter receptors, influencing signaling pathways in the nervous system.

Biological Activity and Therapeutic Applications

Research indicates that cyclohexanecarbonitrile exhibits various biological activities, including anti-inflammatory and analgesic effects. These properties suggest potential applications in treating conditions such as arthritis and neuropathic pain.

Case Studies:

- Anti-inflammatory Activity :

- Analgesic Effects :

Toxicological Profile

Understanding the safety profile of cyclohexanecarbonitrile is crucial for its development as a therapeutic agent. Preliminary toxicological assessments indicate that the compound has a low toxicity profile at therapeutic doses. However, further studies are necessary to establish long-term safety and potential side effects.

Data Summary

The following table summarizes key findings related to the biological activity of cyclohexanecarbonitrile:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.